molecular formula C14H12OS B157215 6,11-Dihydrodibenzo[b,e]thiepin-11-ol CAS No. 1745-46-6

6,11-Dihydrodibenzo[b,e]thiepin-11-ol

Cat. No. B157215
Key on ui cas rn: 1745-46-6
M. Wt: 228.31 g/mol
InChI Key: JLRRONOEUGUFFI-UHFFFAOYSA-N
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Patent
US06903118B1

Procedure details

48 g (212 mmol) 6.1-dihydro-dibenzo[b,e]thiepin-11-one are dissolved in 480 ml absolute methanol and cooled to ca. −10° C. 19.2 g (507 mmol) sodium borohydride is added portion wise to this solution. The mixture is stirred for three hours at RT without further cooling. After the careful addition of 30 ml water, the suspension is concentrated under vacuum. The residue is taken up in 500 ml dichloromethane and washed twice each with 150 ml water. The organic phase is dried over sodium sulfate and the solvent is removed under vacuum. The residue is crystallized from 180 ml toluene. Colorless crystals of MP. 108° C.: Yield 41.2 g (85%).
Name
6.1-dihydro-dibenzo[b,e]thiepin-11-one
Quantity
48 g
Type
reactant
Reaction Step One
Quantity
480 mL
Type
solvent
Reaction Step One
Quantity
19.2 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]1[C:11]2[C:10](=[O:12])[C:9]3[CH:13]=[CH:14][CH:15]=[CH:16][C:8]=3[CH2:7][S:6][C:5]=2[CH:4]=[CH:3][CH2:2]1.[BH4-].[Na+].O>CO>[CH:1]1[C:11]2[CH:10]([OH:12])[C:9]3[CH:13]=[CH:14][CH:15]=[CH:16][C:8]=3[CH2:7][S:6][C:5]=2[CH:4]=[CH:3][CH:2]=1 |f:1.2|

Inputs

Step One
Name
6.1-dihydro-dibenzo[b,e]thiepin-11-one
Quantity
48 g
Type
reactant
Smiles
C1CC=CC=2SCC3=C(C(C21)=O)C=CC=C3
Name
Quantity
480 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
19.2 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
30 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred for three hours at RT without further cooling
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the suspension is concentrated under vacuum
WASH
Type
WASH
Details
washed twice each with 150 ml water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent is removed under vacuum
CUSTOM
Type
CUSTOM
Details
The residue is crystallized from 180 ml toluene
CUSTOM
Type
CUSTOM
Details
Colorless crystals of MP. 108° C.

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
C1=CC=CC=2SCC3=C(C(C21)O)C=CC=C3

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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